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Compound of Interest

Compound Name: Velagliflozin proline hydrate

Cat. No.: B12391160

For Researchers, Scientists, and Drug Development Professionals

Introduction

Velagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2),
a key protein involved in the reabsorption of glucose in the kidneys. By blocking SGLT2,
velagliflozin promotes the excretion of excess glucose in the urine, thereby lowering blood
glucose levels. This mechanism of action has established velagliflozin as a novel therapeutic
agent for the management of diabetes mellitus in animals. This technical guide provides a
comprehensive overview of the initial dose-ranging studies of velagliflozin in various animal
species, focusing on the preclinical and early clinical data that have informed its therapeutic
development. The information is presented to aid researchers, scientists, and drug
development professionals in understanding the foundational pharmacology and safety profile
of this compound.

Mechanism of Action: SGLT2 Inhibition

Velagliflozin's therapeutic effect is derived from its targeted inhibition of SGLT2 in the proximal
convoluted tubules of the kidneys. SGLT2 is responsible for the reabsorption of approximately
90% of the glucose filtered by the glomeruli. Inhibition of this transporter leads to glucosuria,
which in turn reduces hyperglycemia.
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Diagram 1: Mechanism of Action of Velagliflozin

Preclinical Dose-Ranging and Toxicology Studies

Initial preclinical studies are fundamental in determining the safety profile and selecting
appropriate doses for further development. For velagliflozin, these studies were conducted in
standard laboratory animal models, including rats and dogs.

Rodent Studies (Rats)

Oral Toxicity Studies:
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A 4-week repeat-dose oral toxicity study was conducted in rats to assess the safety profile of
velagliflozin. The study established a No Observed Adverse Effect Level (NOAEL) of 30
mg/kg/day. The majority of the effects observed at higher doses were considered non-adverse
and were secondary to the pharmacological activity of the drug, such as glucosuria and
osmotic diuresis.[1]

Reproductive and Developmental Toxicity Studies:

Reproductive toxicity was evaluated in rats to understand the potential effects on fertility and
fetal development. A preliminary study informed the dose selection for a definitive study,
suggesting a high dose of 300-600 mg/kg/day. The definitive study established a parental
NOAEL of 100 mg/kg/day, with effects at higher doses primarily related to lower parental body
weights and bodyweight gains.[1]

Experimental Protocol: Rat 4-Week Oral Toxicity Study (General Methodology)

A generalized protocol for a 4-week oral toxicity study in rats, based on standard preclinical
guidelines, would involve the following:

Animals: Young adult Sprague-Dawley or Wistar rats, with equal numbers of males and
females per group.

e Groups: Typically, a control group (vehicle only) and at least three dose groups (low, mid,
and high).

» Dosing: Daily oral administration (e.g., by gavage) for 28 consecutive days.

e Observations: Daily clinical observations, weekly body weight and food consumption
measurements.

 Clinical Pathology: Hematology and clinical chemistry parameters are assessed at the end of
the study.

o Pathology: Gross necropsy of all animals, with organ weight measurements.
Histopathological examination of a comprehensive list of tissues from control and high-dose
groups, and any target organs from other dose groups.
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Diagram 2: Generalized Workflow for a 4-Week Rat Oral Toxicity Study

Non-Rodent Studies (Dogs)

Publicly available information on the initial dose-ranging studies of velagliflozin in dogs is
limited. However, it is standard practice in preclinical development to conduct such studies in a
non-rodent species. Reports indicate that the effect of velagliflozin on blood glucose levels has
been demonstrated in healthy dogs.[1] These studies would have been crucial for determining
the safety and pharmacokinetic profile in a second species before moving to clinical trials in the
target species.

Target Animal Studies (Cats)

Following the initial preclinical safety assessment in laboratory animals, studies were
conducted in the target species, cats, to evaluate the safety, pharmacokinetics, and efficacy of

velagliflozin.

Safety and Dose-Ranging Studies in Healthy Cats

A 90-day tolerance study in healthy cats evaluated repeated doses of 1, 3, and 5 mg/kg of
velagliflozin. A dose-dependent softening of stool was observed. In a longer-term, 180-day
study in 9-month-old adult cats, repeated overdoses of up to 5 times the highest recommended
dose of 1 mg/kg resulted in reduced weight gain.[2] These studies were instrumental in defining
the therapeutic window and understanding the potential side effects at and above the intended

clinical dose.
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Table 1: Summary of Dose-Ranging and Safety Studies in Healthy Cats

Doses
Study Duration Administered Key Findings Reference
(mgl/kg/day)

Dose-dependent
90 days 1,35 ) [2]
softening of stool.

Reduced weight gain
180 days Up to 5 (overdose) )
at high doses.

Experimental Protocol: Feline 90-Day Tolerance Study (General Methodology)
A representative protocol for a 90-day feline tolerance study would include:
e Animals: Healthy, purpose-bred domestic cats.

e Groups: A control group and multiple dose groups (e.g., 1x, 3x, and 5x the intended clinical
dose).

e Dosing: Once-daily oral administration for 90 days.

o Observations: Daily clinical observations, regular monitoring of body weight, food and water
consumption.

» Clinical and Laboratory Assessments: Periodic physical examinations by a veterinarian, and
regular collection of blood and urine for hematology, clinical chemistry, and urinalysis.

Pharmacokinetic Studies in Cats

Pharmacokinetic studies in cats have demonstrated that velagliflozin is rapidly absorbed after
oral administration. The systemic exposure to velagliflozin was found to be greater in the fasted
state compared to the fed state.[3]

Table 2: Pharmacokinetic Parameters of Velagliflozin in Cats (1 mg/kg dose)
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Parameter Value Condition Reference
Cmax (fasted) 1030 (+ 361) ng/mL Fasted [4]
3295 (+ 1098)
AUCO-last (fasted) Fasted [4]
day*ng/mL
Tmax (median) 0.25 hours Not specified [4]
Elimination Half-life 3.68 (x 0.34) hours Not specified [5]

Efficacy Studies in Diabetic Cats

Numerous clinical field trials have established the efficacy of velagliflozin at a dose of 1 mg/kg
once daily for improving glycemic control in diabetic cats. These studies have consistently
shown significant reductions in blood glucose and fructosamine levels, along with
improvements in clinical signs of diabetes such as polyuria and polydipsia.[5][6][7]

Studies in Other Animal Species (Ponies)

Velagliflozin has also been investigated in insulin-dysregulated ponies. A study demonstrated
that a dose of 0.3 mg/kg was effective in reducing hyperinsulinemia and preventing laminitis. It
was noted that this dose was selected based on prior pharmacokinetic and pharmacodynamic
studies in horses and other species, although this data is not publicly available.[8]

Summary and Conclusion

The initial dose-ranging studies of velagliflozin in animals have been pivotal in establishing its
safety and efficacy profile. Preclinical toxicology studies in rats have defined the NOAEL and
provided crucial information on the compound's safety at various dose levels. While detailed
information on initial dose-ranging studies in dogs is not extensively available in the public
domain, their execution would have been a standard and necessary step in the drug's

development.

Dose-ranging and safety studies in the target species, cats, have confirmed the tolerability of
velagliflozin and informed the selection of the 1 mg/kg once-daily clinical dose. This dose has
been extensively validated in numerous clinical trials, demonstrating its effectiveness in
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managing feline diabetes mellitus. The study in ponies further highlights the potential for
velagliflozin's application in other species with insulin dysregulation.

This technical guide provides a consolidated overview of the publicly available data on the
initial dose-ranging studies of velagliflozin. For researchers and drug development
professionals, this information serves as a foundational understanding of the preclinical and
early clinical journey of this important veterinary therapeutic. Further proprietary data from the
developing company would be required for a complete and exhaustive review.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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